5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one
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Overview
Description
5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring attached to a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one typically involves the reaction of 4-amino-1H-pyrazole with a suitable pyrrolidinone precursor. One common method involves the use of N-Boc-5-formylpyrazol-4-amines, which react with malononitrile and cyanoacetamide to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under nitrogen atmosphere at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one is unique due to its combined pyrazole and pyrrolidinone structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is critical for its biological activity. The compound features a pyrrolidinone ring linked to a pyrazole moiety, which is known for its diverse pharmacological properties.
Molecular Formula
- Molecular Formula : C₉H₁₄N₄O
- Molecular Weight : 194.23 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including this compound. The compound has been tested against various bacterial strains, showing promising results.
Table 1: Antibacterial Activity of Pyrazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.015 mg/mL |
Escherichia coli | 0.025 mg/mL | |
Pseudomonas aeruginosa | 0.020 mg/mL |
The compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains .
Antifungal Activity
In addition to antibacterial effects, the compound has been evaluated for antifungal activity. Studies have shown that it effectively inhibits the growth of several fungal pathogens.
Table 2: Antifungal Activity of Pyrazole Derivatives
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Candida albicans | 0.030 mg/mL |
Aspergillus niger | 0.040 mg/mL |
The results indicate that this pyrazole derivative could be a candidate for antifungal therapy, particularly in immunocompromised patients .
Anticancer Activity
The anticancer potential of this compound has also been investigated. It has shown cytotoxic effects in various cancer cell lines.
Case Study: Cytotoxicity in Breast Cancer Cells
A study assessed the effects of the compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The findings revealed:
- IC₅₀ Values :
- MCF-7: 0.050 µM
- MDA-MB-231: 0.070 µM
The compound induced apoptosis in cancer cells, suggesting its mechanism may involve the disruption of cell membrane integrity and subsequent cytosolic leakage .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : The pyrazole moiety may inhibit enzymes involved in bacterial and fungal metabolism.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-[(4-aminopyrazol-1-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H12N4O/c9-6-3-10-12(4-6)5-7-1-2-8(13)11-7/h3-4,7H,1-2,5,9H2,(H,11,13) |
InChI Key |
SSJGNGFZYOIFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CN2C=C(C=N2)N |
Origin of Product |
United States |
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